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Compound of Interest

Compound Name: Phenyl vinyl sulfoxide

Cat. No.: B1581068

This guide provides a comprehensive overview of the spectroscopic data for phenyl vinyl
sulfoxide (CsHsOS), a versatile reagent in organic synthesis.[1] Intended for researchers,
scientists, and professionals in drug development, this document delves into the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound,
offering insights into its structural characterization. The protocols and interpretations presented
herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

Phenyl vinyl sulfoxide is a key building block in various chemical transformations, including
Diels-Alder reactions, Michael additions, and cycloadditions. Its synthetic utility stems from the
unique electronic properties conferred by the sulfoxide group conjugated with a vinyl moiety.
Accurate and thorough spectroscopic characterization is paramount for confirming the identity,
purity, and structure of phenyl vinyl sulfoxide in any research or development setting. This
guide provides a detailed analysis of its spectral features to aid in these endeavors.

Molecular Structure and Spectroscopic Correlation

The molecular structure of phenyl vinyl sulfoxide dictates its spectroscopic signature. The
key structural features include a phenyl ring, a vinyl group, and a sulfoxide functional group.
Understanding how these components interact electronically and spatially is crucial for
interpreting the spectral data.

Caption: Molecular structure of phenyl vinyl sulfoxide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For phenyl vinyl sulfoxide, both *H and *3C NMR provide critical information for
structural verification.

'H NMR Spectroscopy

The proton NMR spectrum of phenyl vinyl sulfoxide is characterized by distinct signals for the
aromatic and vinyl protons. The chemical shifts are influenced by the electron-withdrawing
nature of the sulfoxide group and the anisotropic effects of the phenyl ring.

Table 1: *H NMR Spectroscopic Data for Phenyl Vinyl Sulfoxide

Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
Aromatic (5H) 7.10-7.55 Multiplet
Vinylic (1H) 6.44 - 6.87 Multiplet
Vinylic (2H) 5.63-6.17 Multiplet

Solvent: Chloroform-d (CDCIs)

The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.55 ppm),
which is typical for a monosubstituted benzene ring. The vinyl protons also exhibit complex
splitting patterns due to geminal, cis, and trans couplings.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: 13C NMR Spectroscopic Data for Phenyl Vinyl Sulfoxide

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1581068?utm_src=pdf-body
https://www.benchchem.com/product/b1581068?utm_src=pdf-body
https://www.benchchem.com/product/b1581068?utm_src=pdf-body
https://www.benchchem.com/product/b1581068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Chemical Shift (6, ppm)
Aromatic (C-S) ~145

Aromatic (CH) ~129, ~131, ~124

Vinylic (=CH-S) ~140

Vinylic (=CHz) ~120

Solvent: Chloroform-d (CDCls)

The exact chemical shifts can vary slightly depending on the solvent and concentration. The
carbon attached to the sulfur atom is the most downfield in the aromatic region due to the

electronegativity of the sulfoxide group.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable data.
Protocol: *H and 3C NMR Analysis

e Sample Preparation: Dissolve approximately 5-10 mg of phenyl vinyl sulfoxide in 0.6-0.7
mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.
e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Tune and shim the probe to ensure optimal resolution and lineshape.
o Set the temperature to 298 K.
e 1H NMR Acquisition:
o Acquire the spectrum with a 90° pulse angle.

o Set the spectral width to cover the range of -2 to 12 ppm.
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o Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum with proton decoupling.
o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance of 13C.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the spectrum and perform baseline correction.
o Reference the spectrum to the TMS signal at 0.00 ppm for *H and 13C.

o Integrate the signals in the *H spectrum.

Data Acquisition (400 MHz NMR)

Data Processing
Acquire 1H Spectrum
Sample Preparation S for 1H
e Fourier Transform Phase and Baseline Correction Reference to TMS Integrate 1H Signals
Dissolve Phenyl Vinyl Sulfoxide T 4 Shim Prob —
in CDCI3 with TMS une and Shim Probe Acquire 13C Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Phenyl Vinyl Sulfoxide

Functional Group Absorption Range (cm™?) Intensity
Aromatic C-H stretch 3100 - 3000 Medium

Vinyl C-H stretch 3080 - 3020 Medium

C=C stretch (aromatic) 1600 - 1475 Medium

C=C stretch (vinyl) ~1630 Weak-Medium
S=0 stretch 1085 - 1030 Strong
Aromatic C-H bend 900 - 690 Strong

The most characteristic peak in the IR spectrum of phenyl vinyl sulfoxide is the strong
absorption due to the S=0O stretch, typically found in the 1085-1030 cm~1 region.[2] The
presence of both aromatic and vinyl C-H stretches above 3000 cm~t is also a key diagnostic

feature.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like phenyl vinyl sulfoxide, Attenuated Total Reflectance (ATR) or neat
analysis is a common and straightforward method.

Protocol: FT-IR Analysis (Neat)
e Instrument Setup:
o Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Ensure the sample compartment is purged with dry air or nitrogen to minimize
atmospheric water and CO: interference.
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o Collect a background spectrum of the clean, empty sample holder (e.g., salt plates).

e Sample Preparation:
o Place a small drop of neat phenyl vinyl sulfoxide onto a KBr or NaCl salt plate.
o Carefully place a second salt plate on top to create a thin liquid film.
o Data Acquisition:
o Place the salt plates in the spectrometer's sample holder.
o Acquire the sample spectrum over the range of 4000-400 cm™1,
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the absorbance or transmittance spectrum.

o Perform baseline correction if necessary.
o Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for Phenyl Vinyl Sulfoxide
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m/z (Mass-to-Charge

lon Ratio) Relative Intensity
atio

[M]*+ 152 Moderate

[M-O]* 136 Moderate

[CeHsS]H 109 High

[CeHs]+ 77 High

[CaHs]*+ 51 High

The mass spectrum of phenyl vinyl sulfoxide typically shows a molecular ion peak at m/z
152, corresponding to its molecular weight.[3] Common fragmentation pathways include the
loss of an oxygen atom to give a peak at m/z 136, and cleavage of the C-S bond to produce
the phenylsulfenyl cation at m/z 109 and the phenyl cation at m/z 77.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of
volatile and thermally stable compounds like phenyl vinyl sulfoxide.

Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of phenyl vinyl sulfoxide (e.g., 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e GC-MS System:
o Gas Chromatograph:
» Injector: Split/splitless, set to 250 °C.

= Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25
mm x 0.25 pm).

= Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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= Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp
at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for
several minutes.

o Mass Spectrometer:
» |onization Mode: Electron lonization (EIl) at 70 eV.
» Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

= Scan Range: m/z 40-400.

o Data Acquisition: Inject a small volume (e.g., 1 uL) of the sample solution into the GC. The
data system will acquire mass spectra continuously as compounds elute from the GC

column.
o Data Analysis:

Identify the peak corresponding to phenyl vinyl sulfoxide in the total ion chromatogram
(TIC).

[¢]

o

Extract the mass spectrum for that peak.

[e]

Identify the molecular ion and major fragment ions.

o

Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.
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Sample Introduction
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Caption: Workflow for GC-MS analysis.
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Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
unambiguous identification and characterization of phenyl vinyl sulfoxide. By following the
detailed protocols, researchers can obtain high-quality, reproducible data. A thorough
understanding of the tH NMR, 3C NMR, IR, and MS spectra is essential for ensuring the
integrity of this important synthetic reagent in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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